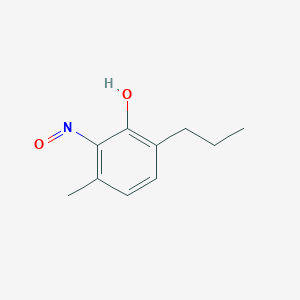![molecular formula C18H22O5 B14275806 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid CAS No. 133593-74-5](/img/structure/B14275806.png)
1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes a naphthalene core substituted with methoxy and propan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitutions occur at the correct positions on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and propan-2-yl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The carboxylic acid group may also play a role in its biological activity by participating in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
1-Methoxy-2-propanol: A simpler compound with similar functional groups but a different core structure.
Naphthalene-2-carboxylic acid: Lacks the methoxy and propan-2-yl substitutions, making it less complex.
1,4-Dimethoxybenzene: Contains methoxy groups but lacks the naphthalene core and carboxylic acid group.
Uniqueness: 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
133593-74-5 |
|---|---|
Fórmula molecular |
C18H22O5 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1-methoxy-5,7-di(propan-2-yloxy)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H22O5/c1-10(2)22-12-8-15-13(16(9-12)23-11(3)4)6-7-14(18(19)20)17(15)21-5/h6-11H,1-5H3,(H,19,20) |
Clave InChI |
NJTXBOLKWHHYHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC2=C(C=CC(=C2OC)C(=O)O)C(=C1)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



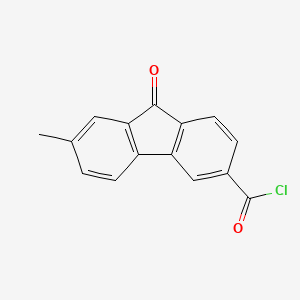
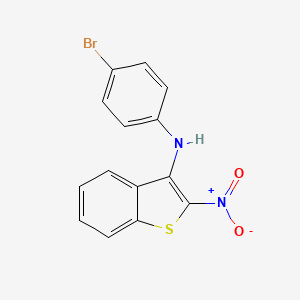
![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
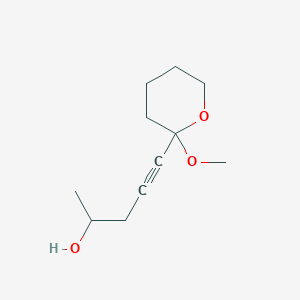
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
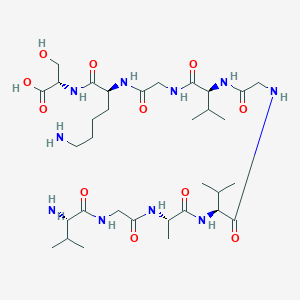
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)

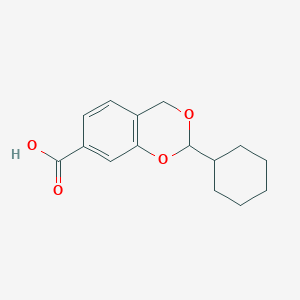

![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
